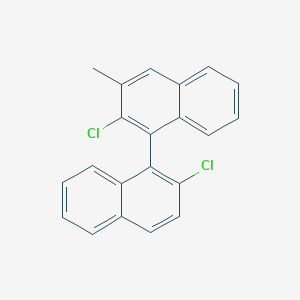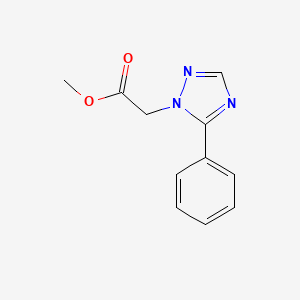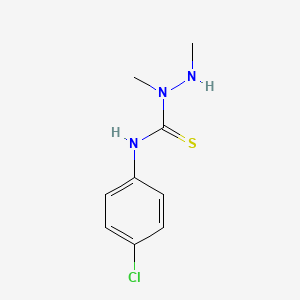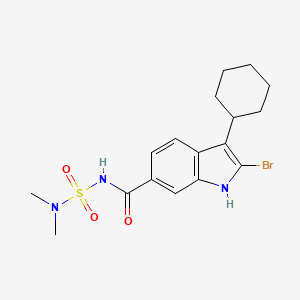
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide
描述
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, and a dimethylamino sulfonyl group attached to an indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Bromination: Introduction of the bromine atom to the indole ring.
Cyclohexylation: Addition of the cyclohexyl group.
Sulfonylation: Attachment of the dimethylamino sulfonyl group.
Carboxamidation: Formation of the carboxamide group.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, cyclohexyl halides for cyclohexylation, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-3-cyclohexyl-1H-indole-6-carboxamide: Lacks the dimethylamino sulfonyl group.
3-Cyclohexyl-N-[(dimethylamino)sulfonyl]-1H-indole-6-carboxamide: Lacks the bromine atom.
2-Bromo-1H-indole-6-carboxamide: Lacks both the cyclohexyl and dimethylamino sulfonyl groups.
Uniqueness
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide is unique due to the presence of all three functional groups (bromine, cyclohexyl, and dimethylamino sulfonyl) on the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C17H22BrN3O3S |
|---|---|
分子量 |
428.3 g/mol |
IUPAC 名称 |
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C17H22BrN3O3S/c1-21(2)25(23,24)20-17(22)12-8-9-13-14(10-12)19-16(18)15(13)11-6-4-3-5-7-11/h8-11,19H,3-7H2,1-2H3,(H,20,22) |
InChI 键 |
UGWQQOFFCLPVOE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
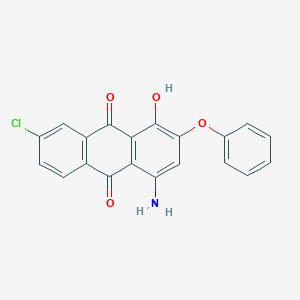
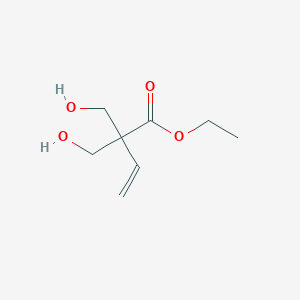
![2-[(Ethoxycarbonyl)amino]aniline](/img/structure/B8672061.png)
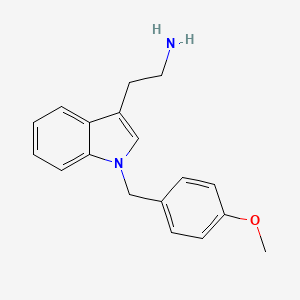
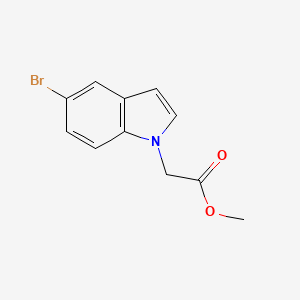

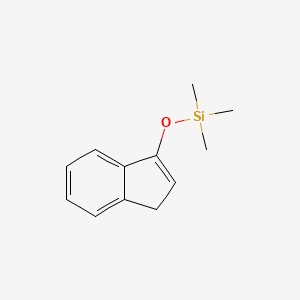
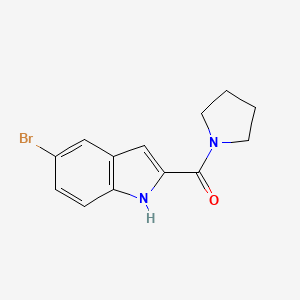

![2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one](/img/structure/B8672109.png)
